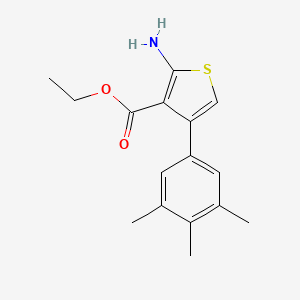

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction is particularly favored due to its efficiency in producing aminothiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

2.1 Drug Development

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate has been identified as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of gonadotropin-releasing hormone (GnRH) receptor antagonists used in the treatment of advanced prostate cancer. This class of drugs is essential for managing hormone-sensitive cancers by inhibiting the release of hormones that fuel tumor growth.

2.2 Enzyme Inhibition

Research indicates that this compound can inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play a crucial role in drug metabolism. The inhibition of these enzymes can significantly influence pharmacokinetics and drug interactions, making it a valuable compound in studies related to drug efficacy and safety.

Applications in Material Science

3.1 Organic Semiconductors

Thiophene derivatives, including this compound, are utilized in the development of organic semiconductors. These materials are vital for the advancement of electronic devices due to their ability to conduct electricity while maintaining flexibility and lightweight properties.

3.2 Organic Light Emitting Diodes (OLEDs)

The compound also finds application in the fabrication of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved efficiency and brightness in OLED technology, which is increasingly used in display screens and lighting solutions.

A study focused on the biological activities of this compound demonstrated its anti-inflammatory and analgesic properties. The compound was tested against various inflammatory models and showed significant inhibition of inflammatory markers .

| Study | Findings | IC50 Values |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in inflammation | IC50 = 23.2 μM |

| Analgesic Activity | Effective pain relief observed | IC50 = 49.9 μM |

Synthesis and Characterization

The synthesis involves a multi-step process that typically includes the reaction of substituted phenols with thiophene derivatives under specific conditions to yield this compound .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Thiophene derivative + substituted phenol | Ethanol; reflux | 70% |

| Step 2 | Purification via chromatography | - | - |

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Known for its use as an intermediate in the synthesis of therapeutic agents.

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Used in the preparation of anti-inflammatory and analgesic agents.

Uniqueness

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H19N1O2S and features a thiophene ring substituted with an ethyl carboxylate and an amino group. Its structure contributes to its biological activity, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives of thiophene have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and other cancer cell lines, suggesting that this compound may also possess similar properties.

Table 1: Cytotoxic Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Similar Thiophene Derivative | MDA-MB-231 | TBD | Caspase activation |

| Similar Thiophene Derivative | U-937 | TBD | Cell cycle arrest at G1 phase |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The proposed mechanism of action for this compound includes the induction of apoptosis through the activation of caspases and modulation of cell cycle checkpoints. Flow cytometry studies have shown that compounds in this class can lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study found that similar thiophene derivatives significantly increased the expression of p53 and caspase-3 in MCF-7 cells, leading to enhanced apoptotic activity. This suggests that this compound may act through similar pathways.

- In Vivo Studies : Preliminary in vivo studies on related compounds have shown tumor reduction in xenograft models. Further research is needed to evaluate the pharmacokinetics and bioavailability of this compound.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(8-20-15(14)17)12-6-9(2)11(4)10(3)7-12/h6-8H,5,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZTUDPCTXIGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.